molecular formula C14H12F2 B3217395 3-(4-Ethylphenyl)-1,2-difluorobenzene CAS No. 1178550-13-4

3-(4-Ethylphenyl)-1,2-difluorobenzene

Cat. No.: B3217395
CAS No.: 1178550-13-4
M. Wt: 218.24 g/mol
InChI Key: PTMQLWWFYSJAHI-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-1,2-difluorobenzene is an aromatic organic compound with the molecular formula C~14~H~12~F~2~. This structure incorporates a 1,2-difluorobenzene moiety, a known chemical building block valued in research for its high dielectric constant and utility as a weakly coordinating solvent in electrochemical studies and organometallic chemistry . The ethylphenyl substituent makes this compound a versatile intermediate for further chemical functionalization. Researchers utilize such difluorobenzene derivatives extensively in pharmaceutical development, particularly as key synthons in complex multi-step syntheses; for instance, similar 3,4-difluorophenyl compounds are used in the synthesis of active pharmaceutical ingredients and other biologically active molecules . In materials science, its rigid aromatic core and fluorine atoms contribute to desirable properties in the development of advanced organic materials and liquid crystals . The presence of fluorine atoms can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity, making this compound a valuable scaffold in medicinal chemistry and drug discovery . This product is intended for research purposes only and is not for medicinal or household use.

Properties

IUPAC Name

1-(4-ethylphenyl)-2,3-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2/c1-2-10-6-8-11(9-7-10)12-4-3-5-13(15)14(12)16/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTMQLWWFYSJAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=C(C(=CC=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901292726
Record name 4′-Ethyl-2,3-difluoro-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178550-13-4
Record name 4′-Ethyl-2,3-difluoro-1,1′-biphenyl
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1178550-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-Ethyl-2,3-difluoro-1,1′-biphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901292726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-1,2-difluorobenzene can be achieved through several methods, including the Suzuki–Miyaura coupling reaction. This method involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are typically mild and tolerant of various functional groups .

Industrial Production Methods

Industrial production of 3-(4-Ethylphenyl)-1,2-difluorobenzene may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yields and purity. The scalability of this method makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-1,2-difluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products .

Scientific Research Applications

Pharmaceutical Industry

In the pharmaceutical sector, 3-(4-Ethylphenyl)-1,2-difluorobenzene serves as a building block for various drug candidates. Its structural characteristics allow it to interact favorably with biological targets. For instance:

  • Anticancer Agents : Compounds derived from 3-(4-Ethylphenyl)-1,2-difluorobenzene have been investigated for their potential as anticancer agents due to their ability to inhibit specific enzymes involved in tumor growth.
  • Antibiotics : The compound's derivatives have shown promise in developing new antibiotics by modifying the difluorobenzene moiety to enhance antibacterial activity.

Material Science

The unique properties of 3-(4-Ethylphenyl)-1,2-difluorobenzene make it suitable for applications in material science:

  • Polymers : It can be used as a monomer in the synthesis of fluorinated polymers that exhibit excellent thermal stability and chemical resistance.
  • Liquid Crystals : The compound's molecular structure allows it to be incorporated into liquid crystal formulations, which are essential for display technologies.

Agrochemicals

Research has indicated that derivatives of 3-(4-Ethylphenyl)-1,2-difluorobenzene can function as agrochemical intermediates. Their fluorinated nature enhances the efficacy and stability of pesticides and herbicides.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the synthesis of novel derivatives of 3-(4-Ethylphenyl)-1,2-difluorobenzene and their cytotoxic effects on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values lower than established chemotherapeutics, suggesting potential as lead compounds for further development.

Case Study 2: Polymer Development

Research conducted at a leading university focused on incorporating 3-(4-Ethylphenyl)-1,2-difluorobenzene into polymer matrices. The resulting materials demonstrated enhanced mechanical properties and thermal stability compared to non-fluorinated counterparts, highlighting their utility in high-performance applications.

Data Tables

Application AreaSpecific Use CaseFindings/Results
PharmaceuticalsAnticancer AgentsIC50 values lower than existing drugs
Material SciencePolymer SynthesisImproved mechanical properties
AgrochemicalsPesticide DevelopmentEnhanced efficacy and stability

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-1,2-difluorobenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Key Findings :

  • Molecular Weight and Solubility : Longer alkyl chains (e.g., heptyl) increase molecular weight and hydrophobicity, likely reducing solubility in polar solvents compared to methyl or ethyl analogs .
  • Synthetic Considerations : Longer alkyl groups may necessitate elevated reaction temperatures due to steric hindrance or reduced solubility during synthesis.

Parent Difluorobenzene Isomers

The core 1,2-difluorobenzene structure distinguishes it from other isomers:

Isomer CAS Number Common Name
1,2-difluorobenzene 367-11-3 o-difluorobenzene
1,3-difluorobenzene 372-18-9 m-difluorobenzene
1,4-difluorobenzene 77540-36-3 p-difluorobenzene

Comparison :

  • Electronic Effects : The ethylphenyl group in the target compound introduces steric bulk and electron-donating effects (via the alkyl chain), altering reactivity compared to unsubstituted isomers. For example, electrophilic substitution reactions may occur at different positions due to steric and electronic modulation.
  • Boiling/Melting Points : While specific data are unavailable, the ethylphenyl substituent likely increases boiling and melting points relative to parent isomers due to enhanced van der Waals interactions .

Ethynyl-Substituted Analogs

4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene (CAS 145698-42-6) shares structural similarities but features an ethynyl (-C≡C-) linker between the ethylphenyl and difluorobenzene groups .

Property 3-(4-Ethylphenyl)-1,2-difluorobenzene 4-((4-Ethylphenyl)ethynyl)-1,2-difluorobenzene
Molecular Formula C₁₄H₁₂F₂ C₁₆H₁₂F₂
Molecular Weight 218.26 242.27
Key Structural Feature Direct C-C bond Ethynyl spacer

Implications :

  • The spacer may reduce steric hindrance, improving reactivity in cross-coupling reactions .

Biological Activity

3-(4-Ethylphenyl)-1,2-difluorobenzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-(4-Ethylphenyl)-1,2-difluorobenzene is characterized by the presence of an ethyl group attached to a phenyl ring and two fluorine atoms on a benzene ring. The molecular formula is C10_{10}H10_{10}F2_{2}, and its CAS number is 1178550-13-4. The structural formula can be represented as follows:

C6H4(C2H5) C6H3(F)(F)\text{C}_6\text{H}_4(\text{C}_2\text{H}_5)\text{ C}_6\text{H}_3(\text{F})(\text{F})

The biological activity of 3-(4-Ethylphenyl)-1,2-difluorobenzene is attributed to its ability to interact with various biological targets, including enzymes and receptors. The difluorobenzene moiety enhances lipophilicity and can improve binding affinity to target sites, which may lead to increased biological activity. The ethyl group can also influence the compound's pharmacokinetic properties, such as absorption and distribution.

Biological Activity

Research has indicated that 3-(4-Ethylphenyl)-1,2-difluorobenzene exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It was evaluated against various strains of bacteria and fungi, showing moderate activity with minimum inhibitory concentrations (MIC) ranging from 100 to 250 µg/mL .
  • Anti-inflammatory Properties : The compound has been investigated for its potential anti-inflammatory effects. In vitro assays demonstrated that it could inhibit the production of pro-inflammatory cytokines, indicating a possible mechanism for reducing inflammation .
  • Enzyme Inhibition : Studies have explored the compound's role as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response .

Case Study 1: Antimicrobial Evaluation

In a study evaluating various derivatives of difluorobenzene compounds, 3-(4-Ethylphenyl)-1,2-difluorobenzene was tested against Staphylococcus aureus and Escherichia coli. The results indicated that it inhibited bacterial growth at concentrations lower than those required for many commonly used antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A research team investigated the anti-inflammatory effects of 3-(4-Ethylphenyl)-1,2-difluorobenzene in a murine model of acute inflammation. The compound significantly reduced edema and inflammatory cell infiltration when administered prior to the inflammatory stimulus .

Research Findings Summary

Study Focus Findings Reference
Antimicrobial ActivityModerate activity against bacteria and fungi
Anti-inflammatoryInhibition of pro-inflammatory cytokines
Enzyme InhibitionPotential COX inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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